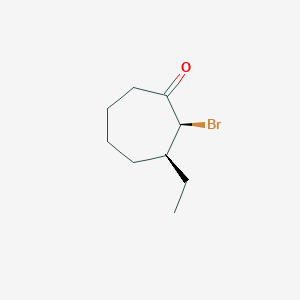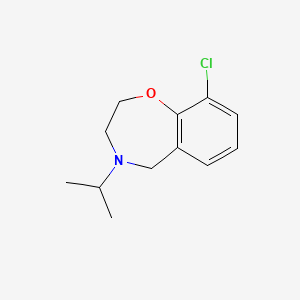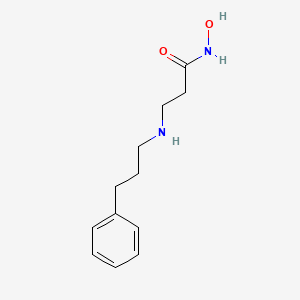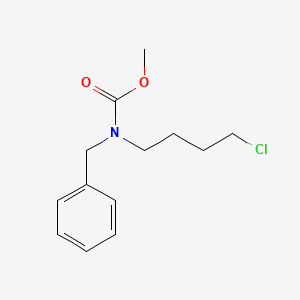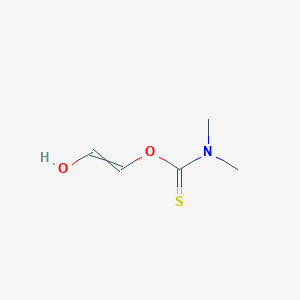![molecular formula C19H23NO B15172245 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol CAS No. 922191-46-6](/img/structure/B15172245.png)
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a phenol moiety substituted with a methyl group and an amino group attached to a chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. The reaction conditions often require a base to deprotonate the amine, facilitating its attack on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the amino group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenol, lacking the methyl and amino substituents.
2-Aminophenol: Similar structure but without the methyl group.
3-Methylphenol: Similar structure but without the amino group.
Uniqueness
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is unique due to its combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in simpler phenols or amines.
Propriétés
Numéro CAS |
922191-46-6 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-methyl-2-[[(3S)-1-phenylhex-5-en-3-yl]amino]phenol |
InChI |
InChI=1S/C19H23NO/c1-3-8-17(14-13-16-10-5-4-6-11-16)20-19-15(2)9-7-12-18(19)21/h3-7,9-12,17,20-21H,1,8,13-14H2,2H3/t17-/m1/s1 |
Clé InChI |
RPUVLGJMUKBOMR-QGZVFWFLSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)O)N[C@@H](CCC2=CC=CC=C2)CC=C |
SMILES canonique |
CC1=C(C(=CC=C1)O)NC(CCC2=CC=CC=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


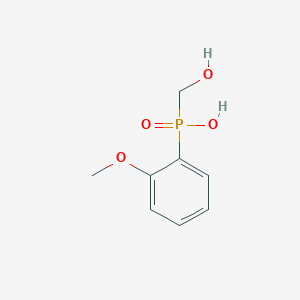
methanone](/img/structure/B15172163.png)

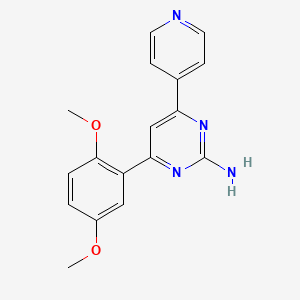
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)



